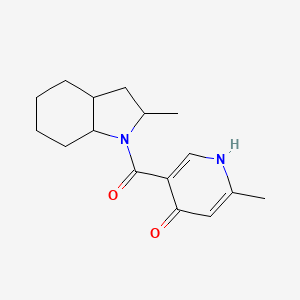
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoquinoline and cyclopentane, and its synthesis method involves the use of various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone involves the modulation of various enzymes and receptors. The compound is believed to bind to the active site of acetylcholinesterase, which prevents the breakdown of acetylcholine. Additionally, this compound has been shown to bind to the muscarinic and nicotinic acetylcholine receptors, which are involved in various physiological processes such as muscle contraction and cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone have been extensively studied in scientific research. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone in lab experiments is its ability to selectively modulate the activity of certain enzymes and receptors. This compound has been shown to have a high degree of selectivity towards acetylcholinesterase and the muscarinic and nicotinic acetylcholine receptors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone. One area of research is the development of more potent and selective derivatives of this compound. Additionally, the therapeutic potential of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia should be explored. Finally, the safety and toxicity profile of this compound should be further investigated to determine its potential for clinical use.
In conclusion, 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone is a chemical compound that has potential therapeutic applications in the treatment of neurological disorders. The compound's ability to selectively modulate the activity of certain enzymes and receptors has been extensively studied in scientific research. However, the compound's potential toxicity at high doses should be further investigated. There are several future directions for the research on this compound, including the development of more potent and selective derivatives and the exploration of its therapeutic potential in other neurological disorders.
Synthesemethoden
The synthesis of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone involves the use of various chemical reactions. One of the commonly used methods is the reaction between 5-chloro-3,4-dihydroisoquinoline and cyclopentanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone have been extensively studied in scientific research. One of the primary areas of research is the compound's ability to modulate the activity of certain enzymes and receptors, which are involved in various physiological processes. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Eigenschaften
IUPAC Name |
1-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-hydroxycyclopentyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-14-5-3-4-12-11-18(9-6-13(12)14)15(19)10-16(20)7-1-2-8-16/h3-5,20H,1-2,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHIOMBJZMVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCC3=C(C2)C=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)



![Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7585608.png)

![4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-thiazinane 1-oxide](/img/structure/B7585619.png)


